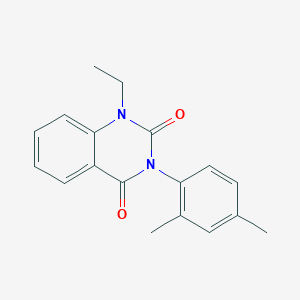
3-(2,4-Dimethylphenyl)-1-ethylquinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-Dimethylphenyl)-1-ethylquinazoline-2,4(1H,3H)-dione is an organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring This specific compound features a 2,4-dimethylphenyl group and an ethyl group attached to the quinazoline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethylphenyl)-1-ethylquinazoline-2,4(1H,3H)-dione typically involves the condensation of 2,4-dimethylbenzaldehyde with ethyl anthranilate, followed by cyclization and oxidation steps. The reaction conditions often include the use of acidic or basic catalysts to facilitate the condensation and cyclization processes. The final oxidation step can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial processes may employ more environmentally friendly solvents and catalysts to minimize waste and reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,4-Dimethylphenyl)-1-ethylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and materials science.
Wissenschaftliche Forschungsanwendungen
3-(2,4-Dimethylphenyl)-1-ethylquinazoline-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound has potential as a pharmacophore in the design of new drugs, particularly for targeting specific enzymes or receptors.
Medicine: Quinazoline derivatives are known for their anticancer, antiviral, and antibacterial properties. This compound may serve as a lead compound for developing new therapeutic agents.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-(2,4-Dimethylphenyl)-1-ethylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, it may inhibit a particular enzyme involved in cancer cell proliferation, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2,4-Dimethylphenyl)-1-ethylquinazoline-2,4(1H,3H)-dione: The parent compound.
3-(2,4-Dimethylphenyl)-1-methylquinazoline-2,4(1H,3H)-dione: A similar compound with a methyl group instead of an ethyl group.
3-(2,4-Dimethylphenyl)-1-propylquinazoline-2,4(1H,3H)-dione: A similar compound with a propyl group instead of an ethyl group.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2,4-dimethylphenyl group and the ethyl group can affect the compound’s ability to interact with molecular targets, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
60942-81-6 |
|---|---|
Molekularformel |
C18H18N2O2 |
Molekulargewicht |
294.3 g/mol |
IUPAC-Name |
3-(2,4-dimethylphenyl)-1-ethylquinazoline-2,4-dione |
InChI |
InChI=1S/C18H18N2O2/c1-4-19-16-8-6-5-7-14(16)17(21)20(18(19)22)15-10-9-12(2)11-13(15)3/h5-11H,4H2,1-3H3 |
InChI-Schlüssel |
SNLKIJZFSYTYPU-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=CC=CC=C2C(=O)N(C1=O)C3=C(C=C(C=C3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



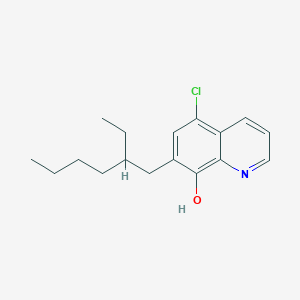
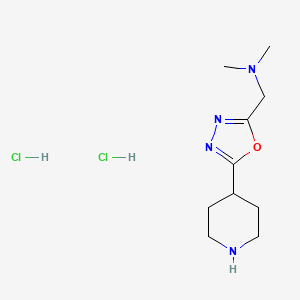
![8-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B11839231.png)


![4-(4-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11839247.png)
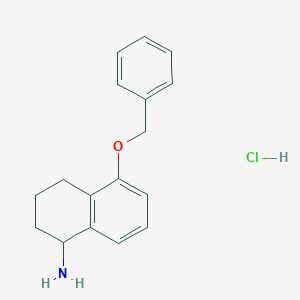

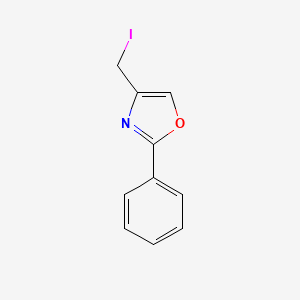

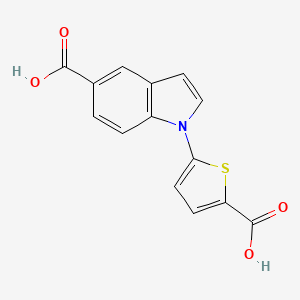
![3-(4-Chlorophenyl)-3,4-dihydro-1H-spiro[naphthalene-2,2'-oxiran]-1-one](/img/structure/B11839292.png)

